molecular formula C25H25N3O2S B5224318 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol

4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol

Cat. No.: B5224318
M. Wt: 431.6 g/mol
InChI Key: KQDGJNYSRWIHIX-UHFFFAOYSA-N
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Description

4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with oxazole and thiazole moieties

Properties

IUPAC Name

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-25(16-21-15-23(27-30-21)19-7-3-1-4-8-19)11-13-28(14-12-25)18-22-17-26-24(31-22)20-9-5-2-6-10-20/h1-10,15,17,29H,11-14,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDGJNYSRWIHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=CN=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the piperidine ring. Common reagents used in these reactions include phenylacetic acid, thionyl chloride, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidine
  • 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-one

Uniqueness

4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol is unique due to the presence of both oxazole and thiazole rings, which confer distinct chemical and biological properties. These heterocyclic moieties enhance the compound’s ability to interact with various biological targets, making it a valuable scaffold for drug development.

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